1-Hydroxy-4-imino-1,4-dihydropyridine-3-carboxylic acid
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Overview
Description
1-Hydroxy-4-imino-1,4-dihydropyridine-3-carboxylic acid is a compound belonging to the class of dihydropyridines. Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-imino-1,4-dihydropyridine-3-carboxylic acid typically involves multi-component reactions (MCRs), which are known for their efficiency and high yield . One common method is the Hantzsch pyridine synthesis, which involves the cyclization of aldehydes, ammonia, and β-ketoesters . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methodologies that ensure high purity and yield. Techniques such as electrocarboxylation have been explored for the synthesis of dihydropyridine derivatives, which can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-imino-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and imino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
1-Hydroxy-4-imino-1,4-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-imino-1,4-dihydropyridine-3-carboxylic acid primarily involves its role as a calcium channel blocker. By inhibiting calcium influx, it can modulate various cellular processes, including muscle contraction and neurotransmitter release . This compound may also exhibit antioxidant properties, providing additional therapeutic benefits .
Comparison with Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension.
Felodipine: Similar in structure and function, used for its vasodilatory effects.
Uniqueness: 1-Hydroxy-4-imino-1,4-dihydropyridine-3-carboxylic acid stands out due to its unique imino group, which can influence its reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as enhanced binding affinity to molecular targets .
Properties
CAS No. |
89640-78-8 |
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Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
1-hydroxy-4-iminopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c7-5-1-2-8(11)3-4(5)6(9)10/h1-3,7,11H,(H,9,10) |
InChI Key |
UEVKSRHLJSJFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C(C1=N)C(=O)O)O |
Origin of Product |
United States |
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